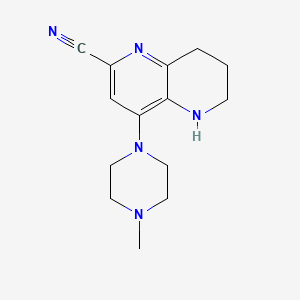4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile
CAS No.:
Cat. No.: VC15917270
Molecular Formula: C14H19N5
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H19N5 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C14H19N5/c1-18-5-7-19(8-6-18)13-9-11(10-15)17-12-3-2-4-16-14(12)13/h9,16H,2-8H2,1H3 |
| Standard InChI Key | XUHVUZLMIRYFLO-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C2=C3C(=NC(=C2)C#N)CCCN3 |
Introduction
Structural and Physicochemical Properties
The compound features a bicyclic 5,6,7,8-tetrahydro-1,5-naphthyridine system, which reduces aromaticity compared to fully unsaturated naphthyridines, enhancing solubility and metabolic stability . The 4-methylpiperazin-1-yl group introduces a basic nitrogen center, facilitating salt formation and improving pharmacokinetic properties. The electron-withdrawing nitrile group at position 2 modulates electronic distribution, potentially influencing binding interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₆ |
| Molecular Weight | 270.34 g/mol |
| Hydrogen Bond Donors | 1 (NH in piperazine) |
| Hydrogen Bond Acceptors | 5 (3 N in naphthyridine, 1 N in piperazine, 1 CN) |
| LogP (Predicted) | 1.8–2.4 |
| Solubility | Moderate in polar organic solvents (e.g., DMSO, methanol) |
Synthetic Methodologies
Core Formation via Cyclization Reactions
The 1,5-naphthyridine core is typically synthesized through cyclization strategies. One approach involves the condensation of 3-aminopyridine derivatives with β-ketoesters or aldehydes. For example, reacting 3-amino-4-methylpyridine with acetaldehyde yields 2-hydroxy-6-methyl-1,5-naphthyridine . In the target compound, saturation of the pyridine ring is achieved via catalytic hydrogenation or borohydride reduction .
Functionalization with 4-Methylpiperazine
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from moderate yields (50–70%), necessitating improved catalysts or alternative pathways. Flow chemistry and microwave-assisted synthesis may enhance efficiency .
Toxicity Profiling
While in vitro activity is promising, hepatotoxicity risks associated with nitrile-containing compounds require thorough assessment. Prodrug strategies (e.g., masking the nitrile as an amide) could mitigate off-target effects .
Target Identification
Proteome-wide binding studies (e.g., thermal shift assays) are needed to elucidate primary targets and off-target interactions. Computational docking simulations predict affinity for kinases and epigenetic regulators .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume